molecular formula C13H15BrN2O2S B2810604 N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396558-95-4

N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2810604
CAS No.: 1396558-95-4
M. Wt: 343.24
InChI Key: INQSENHYYCGVJC-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic organic compound that belongs to the class of thiazepanes. This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The compound also features a bromo-substituted phenyl group and a carboxamide functional group. Due to its unique structure, this compound has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms. This step often requires the use of a base and a solvent such as dichloromethane or ethanol.

    Introduction of the Bromo-Substituted Phenyl Group: The bromo-substituted phenyl group can be introduced through a nucleophilic substitution reaction. This step may involve the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the bromo-substituted phenyl group to a phenyl group.

    Substitution: The bromo-substituted phenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or dehalogenated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new thiazepane-based compounds.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its unique structure may allow it to interact with specific biological targets.

    Industry: The compound may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide can be compared with other thiazepane-based compounds, such as:

    N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: This compound also contains a bromo-substituted phenyl group and a carboxamide group, but features a pyrazine ring instead of a thiazepane ring.

    Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: This compound contains a bromo-substituted phenyl group and a benzoate ester group, but lacks the thiazepane ring.

The uniqueness of this compound lies in its thiazepane ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2S/c1-8-6-9(2-3-10(8)14)15-13(18)11-7-19-5-4-12(17)16-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQSENHYYCGVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CSCCC(=O)N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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